molecular formula C30H18O8 B192192 Protohypericin CAS No. 548-03-8

Protohypericin

Cat. No. B192192
CAS RN: 548-03-8
M. Wt: 506.5 g/mol
InChI Key: DPKVSJZTYNGFAW-UHFFFAOYSA-N
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Description

Protohypericin is a natural compound extracted from Hypericum perforatum . It has been used in various scientific research .


Synthesis Analysis

The synthesis of Protohypericin involves a series of chemical processes that ends with a light-drug interaction by the photoconversion of Protohypericin to Hypericin . A highly efficient synthetic pathway for Hypericin was achieved under mild conditions with an overall yield over two steps of 92% using Emodinanthrone as a starting material .


Molecular Structure Analysis

Protohypericin has a molecular formula of C30H18O8 . Its structure includes a large and active π-electron conjugated system .


Chemical Reactions Analysis

The photoconversion of Protohypericin to Hypericin involves a series of chemical reactions. The rate of these reactions shows a linear dependence on the concentration of Protohypericin, indicating that the overall reaction process includes steps comprising the formation of distinct intermediate species .


Physical And Chemical Properties Analysis

Protohypericin has a molecular weight of 506.46 g/mol . It is used in various medical applications, but its use is complicated by several practical problems, including phototoxicity, poor solubility in water, and extreme sensitivity to light, heat, and pH .

Scientific Research Applications

Protohypericin is a crucial phytochemical extracted from the dark-colored glands present on the aerial parts of the genus Hypericum . It is biosynthesized through the polyketide pathway by plant-specific type III polyketide synthases (PKSs) . The oxidation reactions of dianthrone, occurring sequentially, lead to the formation of protohypericin . Upon exposure to visible light, protohypericin undergoes a process that leads to the production of hypericin .

  • Photodynamic Therapy of Cancer

    • Field : Medical Science
    • Application : The prooxidant photodynamic properties of hypericin have been exploited for the photodynamic therapy of cancer (PDT), as hypericin, in combination with light, very effectively induces apoptosis and/or necrosis of cancer cells .
    • Method : Hypericin is used in combination with light to induce apoptosis and/or necrosis of cancer cells .
    • Results : The mechanism by which these activities are expressed continues to be a main topic of discussion, but according to scientific data, different modes of action (generation of ROS & singlet oxygen species, antiangiogenesis, immune responses) and multiple molecular pathways (intrinsic/extrinsic apoptotic pathway, ERK inhibition) possibly interrelating are implicated .
  • Antidepressant Activity

    • Field : Neuroscience
    • Application : Alongside other bioactive compounds like hyperforin and flavonoids, hypericin exhibits antidepressant activity .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Investigating Skin Disorders

    • Field : Dermatology
    • Application : Hypericin’s photodynamic nature makes it an effective natural photosensitizer, extending its use in investigating skin disorders .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Antiviral Properties

    • Field : Virology
    • Application : Hypericin demonstrates antiviral properties .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Anti-Cancerous Molecule

    • Field : Oncology
    • Application : Hypericin is one of the potential anti-cancerous molecules from Hypericum .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Investigating Protoforms

    • Field : Phytochemistry
    • Application : The protoforms of hypericin, including protohypericin and protopseudohypericin, emerge as intriguing counterparts to the well-studied hypericin molecule .
    • Method : Structurally akin to hypericin, these protoforms possess distinct chemical compositions and exhibit promising biological activities .
    • Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

Protohypericin is harmful if swallowed. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions of Protohypericin research could involve further exploration of its anti-inflammatory properties and its potential as an inhibitor of Janus kinase 1 . Additionally, the development of more efficient synthetic pathways and solutions to the practical problems associated with its use could be areas of focus .

properties

IUPAC Name

9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKVSJZTYNGFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203269
Record name Protohypericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protohypericin

CAS RN

548-03-8
Record name Protohypericin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protohypericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo(a,o)perylene-7,16-dione, 1,3,4,6,8,15-hexahydroxy-10,11-dimethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
831
Citations
X Liu, Y Feng, C Jiang, B Lou, Y Li, W Liu… - Journal of Drug …, 2015 - Taylor & Francis
… of protohypericin and hypericin indicated that protohypericin had … cell research showed that protohypericin exhibited a lower … The minimum inhibitory concentration of protohypericin was …
Number of citations: 16 www.tandfonline.com
AR Kamuhabwa, P Augustijns, PA De Witte - International journal of …, 1999 - Elsevier
… both the photoconversion of protohypericin into hypericin and … Uptake experiments of protohypericin and hypericin by Caco-2 … The findings of this study suggest that protohypericin has …
Number of citations: 29 www.sciencedirect.com
X Liu, C Jiang, D Zhang, M Gao, F Peng, D Huang… - Oncotarget, 2015 - ncbi.nlm.nih.gov
Lung cancer is the leading cause of cancer-related death. About 80% of lung cancers are non–small cell lung cancers (NSCLC). Radiotherapy is widely used in treatment of NSCLC. …
Number of citations: 14 www.ncbi.nlm.nih.gov
D Spitzner - Angewandte Chemie International Edition in …, 1977 - Wiley Online Library
Synthesis of Protohypericin from Emodin - Spitzner - 1977 - Angewandte Chemie International Edition in English - Wiley Online Library … Synthesis of Protohypericin from …
Number of citations: 15 onlinelibrary.wiley.com
M Xenophontos, I Stavropoulos, E Avramakis… - Planta …, 2008 - thieme-connect.com
… is defined as the sum of protohypericin, hypericin, protopseudohypericin and pseudohypericin. … However, no changes could be observed in the ratio of hypericin to protohypericin and in …
Number of citations: 31 www.thieme-connect.com
VG Camargo, VS Zanuto, NGC Astrath… - Applied …, 2019 - opg.optica.org
Hypericin (Hyp) is a natural compound with interesting photophysical and pharmacological properties, which has been used in photodynamic therapy and photodynamic inactivation of …
Number of citations: 4 opg.optica.org
SF Baugh - Journal of AOAC International, 2005 - academic.oup.com
… Most samples have very little protohypericin, except for plant … no protohypericin remaining, the addition of the protohypericin in … protohypericin mathematical response factor insignificant. …
Number of citations: 3 academic.oup.com
M Xenophontos, E Stavropoulos, E Avramakis… - Planta …, 2007 - thieme-connect.com
… HPLC analysis of hypericin, pseudohypericin and their immediate precursors, protohypericin and protopseudohypericin, revealed great differences in the contents of the compounds in …
Number of citations: 8 www.thieme-connect.com
M Gill, A Gimenez, RW McKenzie - Journal of Natural Products, 1988 - ACS Publications
… spectra with protohypericin [1}, a synthetic sample of which was available for direct comparison. On exposure to light, protohypericin is rapidly converted to hypericin [2] (2), and we have …
Number of citations: 36 pubs.acs.org
LC Malacarne, LS Herculano, N Hioka, W Caetano… - researchgate.net
… a light-drug interaction by the photoconversion from Protohypericin (pHyp) to Hypericin (Hyp). … of the photoreaction rate with concentration of Protohypericin, indicating that the overall …
Number of citations: 0 www.researchgate.net

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